(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol
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Overview
Description
The compound (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol is a stereoisomer of a hexose sugar, specifically a derivative of glucose. This compound is characterized by its multiple hydroxyl groups, making it highly polar and soluble in water. It plays a significant role in various biochemical processes and is a key intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol typically involves the following steps:
Starting Material: The synthesis often begins with D-glucose, a naturally occurring hexose.
Protection of Hydroxyl Groups: Selective protection of hydroxyl groups is achieved using protecting groups such as acetals or silyl ethers.
Oxidation and Reduction: The protected glucose undergoes oxidation to introduce the necessary functional groups, followed by reduction to achieve the desired stereochemistry.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, improving selectivity and reducing the need for harsh chemicals.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), tosyl chloride (TsCl).
Major Products
Oxidation Products: Gluconic acid, glucaric acid.
Reduction Products: Sorbitol, mannitol.
Substitution Products: Halogenated sugars, sulfonated sugars.
Scientific Research Applications
(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a sweetening agent in food products.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors involved in carbohydrate metabolism. It can act as a substrate for enzymes like hexokinase and glucokinase, facilitating the phosphorylation and subsequent metabolic pathways. The hydroxyl groups enable hydrogen bonding with active sites of enzymes, influencing their activity and specificity.
Comparison with Similar Compounds
(3R,4S,5R,6S)-6-[(1R)-1,2-Dihydroxyethyl]oxane-2,3,4,5-tetrol: is unique due to its specific stereochemistry, which affects its reactivity and interaction with biological molecules. Similar compounds include:
D-Glucose: A common hexose sugar with different stereochemistry.
D-Mannose: Another hexose with a different arrangement of hydroxyl groups.
D-Galactose: Similar structure but differs in the orientation of hydroxyl groups at specific carbon atoms.
These compounds share similar chemical properties but differ in their biological roles and reactivity due to their distinct stereochemistry.
Properties
IUPAC Name |
(3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4-,5-,6+,7?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQRWREUZVRGI-MKHROBFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584503 |
Source
|
Record name | (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87172-53-0 |
Source
|
Record name | (3R,4S,5R,6S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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